molecular formula C10H11ClF3N B7906168 2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine

2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B7906168
M. Wt: 237.65 g/mol
InChI Key: AQWJFPVLCQKJCW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine is an organic compound characterized by a chloro and trifluoromethyl substituent on a phenyl ring with an amine group on the propane chain. It is used in various scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves halogenation and amination reactions. Starting from 4-chloro-3-(trifluoromethyl)benzaldehyde, one can use reductive amination with isopropylamine under hydrogenation conditions.

Industrial Production Methods: : Industrially, this compound can be mass-produced using similar reaction mechanisms but scaled to handle larger quantities. Continuous flow reactors or batch processing techniques might be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: : This compound is versatile, undergoing oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can oxidize the amine group to a ketone.

  • Reduction: : Use of sodium borohydride or lithium aluminum hydride for reducing specific substituents.

  • Substitution: : Nucleophilic substitution reactions often employ halogenating agents.

  • Major Products: : Depending on the reaction, products can vary from simple derivatives to complex compounds.

Scientific Research Applications

Chemistry: : It's utilized in synthetic organic chemistry as a building block for more complex molecules.

Biology: : Investigations into its potential biochemical interactions and uses in drug development.

Medicine: : Though not widely used medicinally, it serves as a precursor or intermediate in pharmaceutical synthesis.

Industry: : Applications in agrochemicals, materials science, and other industrial fields due to its stability and reactivity.

Mechanism of Action

The compound interacts with various biochemical pathways, primarily through its amine group which can form hydrogen bonds and ionic interactions with biological targets. This allows it to influence enzyme activities or receptor bindings in medical and biological research.

Comparison with Similar Compounds

Similar compounds include:

  • 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine: : Bromo group instead of chloro.

  • 2-(4-Chloro-3-(difluoromethyl)phenyl)propan-2-amine: : Difluoromethyl group instead of trifluoromethyl.

Unique Features:

This should give you a solid overview of 2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWJFPVLCQKJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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